Product packaging for 3-[(E)-2-isocyanoethenyl]-1H-indole(Cat. No.:)

3-[(E)-2-isocyanoethenyl]-1H-indole

Cat. No.: B1246383
M. Wt: 168.19 g/mol
InChI Key: JQMYMZZLIOIXEO-VOTSOKGWSA-N
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Description

General Context of the Indole (B1671886) Scaffold in Chemical and Biosynthetic Research

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone of chemical and biological science. researchgate.net It is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, forming the basis for numerous pharmaceuticals. researchgate.netmdpi.comresearchgate.net The indole ring system is prone to electrophilic substitution, with the 3-position being particularly reactive, a feature that chemists frequently exploit for functionalization. mdpi.comnih.gov

In nature, the indole motif is ubiquitous. It is found in the essential amino acid tryptophan, which serves as a biosynthetic precursor to vital biomolecules like the neurotransmitter serotonin (B10506) and the neurohormone melatonin. mdpi.comresearchgate.netnih.gov Furthermore, many indole alkaloids, a large class of natural products, exhibit potent biological activities and have been developed into drugs for conditions ranging from cancer to hypertension. mdpi.comresearchgate.net This widespread presence in both natural and synthetic bioactive compounds underscores the profound importance of the indole scaffold in research. researchgate.netmdpi.com

Significance of Vinyl Isocyanide Moieties in Organic Synthesis

The vinyl isocyanide moiety (–CH=CH–N≡C) is a highly reactive and versatile functional group in organic synthesis. Isocyanides, also known as isonitriles, are noted for their unique electronic structure and have become increasingly accessible. acs.org The vinyl isocyanide group combines the reactivity of a carbon-carbon double bond with the unique properties of the isocyanide functional group.

This combination makes vinyl isocyanides valuable building blocks for constructing complex nitrogen-containing heterocycles. rsc.org They can participate in various chemical transformations, including cycloaddition reactions and cascade cyclizations, providing efficient pathways to diverse molecular architectures. rsc.org Recent research has also uncovered novel reactivities, demonstrating that aromatic isocyanides can function as photocatalysts, highlighting the expanding utility of this functional class in modern synthetic methods. acs.org

Positioning of 3-[(E)-2-Isocyanoethenyl]-1H-Indole within Contemporary Organic and Biosynthetic Chemistry

This compound occupies a significant position in contemporary chemistry by merging the biologically relevant indole nucleus with the synthetically potent vinyl isocyanide group. This specific arrangement, where the reactive vinyl isocyanide is attached to the electron-rich C3-position of the indole ring, creates a molecule of considerable interest for both natural product synthesis and medicinal chemistry.

Notably, the geometric isomer, 3-[(Z)-2-isocyanoethenyl]-1H-indole, has been isolated from a Pseudomonas species and is recognized for its antibacterial properties. nih.gov This finding firmly places the 3-(2-isocyanoethenyl)indole skeleton within the realm of natural product chemistry and provides a strong rationale for investigating the properties of the (E)-isomer. The compound serves as a target for total synthesis and as a scaffold for developing novel bioactive agents, such as the related 3-(2-isocyanobenzyl)-1H-indole derivatives that have been explored as quorum sensing inhibitors. nih.gov

Overview of Research Trajectories Related to the Compound

Research concerning this compound and its isomers follows several key trajectories. A primary focus is on the total synthesis of the molecule, aiming to develop efficient and stereoselective methods to access both the (E) and (Z) configurations. Such synthetic routes are crucial for confirming the structure of the natural product and for producing sufficient quantities for further biological evaluation.

Another major research avenue is the exploration of its bioactivity. Building on the known antibacterial properties of the (Z)-isomer nih.gov, investigations are expanding to screen the compound against a wider range of biological targets. Furthermore, the molecule serves as a versatile starting material in synthetic chemistry. The reactivity of the vinyl isocyanide group can be harnessed to create a library of more complex indole derivatives, leading to the discovery of new compounds with potentially valuable chemical or biological properties.

Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₈N₂
Molecular Weight 168.19 g/mol
Monoisotopic Mass 168.068748264 Da
InChI Key JQMYMZZLIOIXEO-VOTSOKGWSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)C=C[N+]#[C-]

Data sourced from PubChem CID 11217472. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2 B1246383 3-[(E)-2-isocyanoethenyl]-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

3-[(E)-2-isocyanoethenyl]-1H-indole

InChI

InChI=1S/C11H8N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-8,13H/b7-6+

InChI Key

JQMYMZZLIOIXEO-VOTSOKGWSA-N

SMILES

[C-]#[N+]C=CC1=CNC2=CC=CC=C21

Isomeric SMILES

[C-]#[N+]/C=C/C1=CNC2=CC=CC=C21

Canonical SMILES

[C-]#[N+]C=CC1=CNC2=CC=CC=C21

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Synthesis

Identification and Characterization of 3-[(E)-2-Isocyanoethenyl]-1H-Indole Synthase (EC 1.14.20.12)

The enzyme responsible for the synthesis of this compound has been officially classified as this compound synthase, with the Enzyme Commission (EC) number 1.14.20.12. expasy.orgqmul.ac.uk This enzyme, also known by the gene name isnB, has been characterized from an unidentified soil bacterium. qmul.ac.uk Its systematic name is (2S)-3-(1H-indol-3-yl)-2-isocyanopropanoate,2-oxoglutarate:oxygen oxidoreductase (decarboxylating, this compound-forming). qmul.ac.uk The characterization of this synthase was a significant step, achieved through the cloning and heterologous expression of isocyanide biosynthetic genes from environmental DNA. qmul.ac.uk

Elucidation of Biosynthetic Precursors and Intermediates, including (2S)-3-(1H-indol-3-yl)-2-isocyanopropanoate

The primary precursor in this biosynthetic pathway is L-tryptophan. sci-hub.se A key intermediate formed from L-tryptophan is (2S)-3-(1H-indol-3-yl)-2-isocyanopropanoate, also referred to as L-tryptophan isonitrile. qmul.ac.ukenzyme-database.org The formation of this isocyano intermediate is catalyzed by an isonitrile synthase, designated IsnA. nih.gov This initial step involves the condensation of the α-amino group of L-tryptophan with a carbon source, which has been identified as ribulose-5-phosphate. nih.govresearchgate.net The in vitro enzymatic production of (2S)-3-(1H-indol-3-yl)-2-isocyanopropanoate was a crucial development in confirming the roles of the enzymes involved. nih.gov

Mechanistic Investigations of Enzymatic Transformations Catalyzed by the Synthase

The conversion of (2S)-3-(1H-indol-3-yl)-2-isocyanopropanoate to the final product, this compound, is a multi-step process catalyzed by the this compound synthase (IsnB). This process involves several key chemical transformations.

The synthase is a non-heme iron(II) and 2-oxoglutarate-dependent dioxygenase. qmul.ac.uknih.gov This class of enzymes is known for its ability to catalyze a wide range of oxidative reactions. nih.govrsc.orgnih.gov The reaction mechanism involves the activation of molecular oxygen through the oxidative decarboxylation of 2-oxoglutarate, which is bound to the Fe(II) center. nih.gov This leads to the formation of a highly reactive ferryl-oxo (FeIV=O) intermediate, succinate (B1194679), and carbon dioxide. nih.govacs.org This potent oxidizing species then initiates a monooxygenation reaction at the C-3 position of the indole (B1671886) ring of the substrate. expasy.orgqmul.ac.uk

(2S)-3-(1H-indol-3-yl)-2-isocyanopropanoate + 2-oxoglutarate + O2 → this compound + succinate + 2 CO2 + H2O qmul.ac.uk

A critical aspect of this enzymatic reaction is the stereochemical control that results in the exclusive formation of the (E)-isomer, or trans-isomer, of the C=C double bond. expasy.orgqmul.ac.uk This stereospecificity is an inherent feature of the enzyme's active site architecture, which dictates the precise orientation of the substrate and intermediates during the catalytic cycle.

Comparative Biosynthesis with Other Isocyanide-Containing Natural Products

The biosynthesis of this compound shares mechanistic features with the formation of other isocyanide-containing natural products, yet also displays key differences.

A closely related enzyme, 3-[(Z)-2-isocyanoethenyl]-1H-indole synthase (EC 1.14.20.11), produces the (Z)- or cis-isomer of the same vinyl isocyanide. enzyme-database.org This enzyme, found in the cyanobacterium Fischerella ambigua, also utilizes (2S)-3-(1H-indol-3-yl)-2-isocyanopropanoate as a substrate and is Fe(II)/2-oxoglutarate-dependent, but directs the formation of a cis C-C double bond. enzyme-database.org

The formation of the isocyano group itself from amino acid precursors is a common theme. acs.org For instance, in the biosynthesis of xanthocillin in fungi, an isocyanide synthase is also involved. nih.gov However, the downstream modifications can vary significantly. In the biosynthesis of some bacterial isocyanides, a different class of non-heme iron(II)-dependent oxidase is involved in the formation of the isocyano group itself through oxidative decarboxylation of a glycine-derived precursor. acs.org In marine organisms, the origin of the isocyanide group in terpene isocyanides is thought to occur via the incorporation of inorganic cyanide, a distinct pathway from the amino acid-derived route seen for this compound. nih.gov

The diversity of these biosynthetic pathways highlights the evolutionary adaptability of microorganisms to produce a wide array of structurally and functionally unique isocyanide natural products. oup.com

Genetic and Molecular Biology Aspects of Enzyme Expression and Regulation

The biosynthesis of this compound and its (Z)-isomer, a key precursor for a diverse family of indole alkaloids, is orchestrated by a dedicated set of genes organized within biosynthetic gene clusters (BGCs). nih.govnih.gov These clusters have been identified and characterized primarily from cyanobacteria of the order Stigonematales, which are known producers of complex alkaloids like hapalindoles, welwitindolinones, and ambiguines. nih.govnih.govescholarship.org The genetic framework provides a blueprint for the enzymatic machinery and offers insights into the regulation of this intricate biochemical pathway.

The core of the biosynthetic machinery for the indole isonitrile moiety is encoded by a conserved set of genes. ias.ac.inmdpi.com In the welwitindolinone (wel) and ambiguine (B12290726) (amb) producing organisms, such as Hapalosiphon welwitschii and Fischerella ambigua, these genes are designated as welI1-3 and ambI1-3, respectively. nih.govnih.gov These sets of genes are homologous to the previously identified isonitrile synthase genes, IsnA and IsnB, and function together to convert L-tryptophan into the isonitrile product. nih.govias.ac.innih.gov

Heterologous expression of the welI1-3 and ambI1-3 gene cassettes in E. coli has confirmed their function, leading to the robust production of 3-((Z)-2'-isocyanoethenyl)-1H-indole. nih.gov Interestingly, while most characterized gene clusters produce the (Z)-isomer, the isonitrile synthase enzymes from Westiella intricata (strain UH HT-29–1) have been shown to catalyze the formation of both the (E) and (Z) geometrical isomers of 3-(2-isocyanoethenyl)-1H-indole. nih.govresearchgate.net This discovery is significant as it points to a specific enzymatic system capable of producing the (E)-isomer, which is less common in this class of natural products.

The organization of these BGCs reveals a common strategy for the production of complex natural products. The clusters not only contain the core biosynthetic genes for the isonitrile precursor but also a suite of "tailoring" enzymes. These include prenyltransferases, oxygenases, methyltransferases, and cyclases that modify the initial indole isonitrile scaffold to generate the vast structural diversity observed in the hapalindole-family of alkaloids. nih.govresearchgate.net The entire gene cluster is often organized as an operon, suggesting a coordinated expression of all necessary enzymes. nih.gov

While specific regulatory mechanisms for the expression of these gene clusters in their native cyanobacterial hosts are still being fully elucidated, general principles of secondary metabolite gene regulation are likely to apply. Genes within a BGC are often co-regulated, sharing common promoter motifs that are recognized by specific transcription factors. oup.com This allows the organism to control the production of these specialized metabolites in response to developmental or environmental cues. For instance, in some fungal systems, the expression of isocyanide synthase gene clusters is regulated in response to metal availability, such as copper starvation. nih.govnih.gov Although this is in a different kingdom, it highlights the potential for environmental signals to govern the expression of isocyanide biosynthetic pathways. The presence of genes encoding putative regulatory proteins within or near the identified BGCs in cyanobacteria suggests that similar transcriptional control mechanisms are in place. nih.gov

Table of Key Genes in Indole Isonitrile Biosynthesis

Gene Name(s)Organism of OriginProposed/Confirmed FunctionReference(s)
welI1, welI2, welI3Hapalosiphon welwitschiiHomologs of isonitrile synthases; involved in the formation of 3-((Z)-2'-isocyanoethenyl)indole. nih.govnih.gov
ambI1, ambI2, ambI3Fischerella ambiguaHomologs of isonitrile synthases; involved in the formation of 3-((Z)-2'-isocyanoethenyl)indole. nih.govnih.gov
WelI1, WelI3 (from W. intricata)Westiella intricataCatalyze the formation of both (Z) and (E) isomers of 3-(2-isocyanoethenyl)-1H-indole. nih.govresearchgate.net
IsnA, IsnBVarious BacteriaIsonitrile synthase and Fe(II)/α-KG-dioxygenase, respectively; archetypal enzymes for isonitrile formation from amino acids. nih.govias.ac.innih.gov
WelMHapalosiphon welwitschiiA tailoring enzyme; N-methyltransferase involved in late-stage modification of welwitindolinones. nih.gov
WelO1-O5Hapalosiphon welwitschiiA suite of tailoring enzymes; nonheme iron (NHI)-dependent oxygenases responsible for structural diversification. nih.gov

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches to 3-[(E)-2-Isocyanoethenyl]-1H-Indole

A plausible total synthesis of this compound can be envisioned through a multi-step process commencing with the construction of the indole (B1671886) core, followed by the strategic introduction and stereocontrolled formation of the (E)-2-isocyanoethenyl side chain at the C3 position.

The assembly of the fundamental 1H-indole nucleus is the primary step. While numerous named reactions exist for indole synthesis, a highly efficient and common method for generating the required precursor, 1H-indole-3-carboxaldehyde, is the Vilsmeier-Haack reaction. ekb.egorgsyn.org This reaction introduces a formyl group at the C3 position of indole, which is the most nucleophilic site.

The Vilsmeier-Haack reaction typically involves treating indole with a formylating agent generated in situ from phosphorus oxychloride and a disubstituted formamide (B127407), such as N,N-dimethylformamide (DMF). orgsyn.org The procedure is known for its high yield and purity of the resulting aldehyde, making it a preferred industrial and laboratory-scale method. orgsyn.org

Other notable methods for indole synthesis include:

Fischer Indole Synthesis: A classical method involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.

Bartoli Indole Synthesis: Utilizes the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. nih.gov

Larock Indole Synthesis: A palladium-catalyzed annulation of N-substituted anilines with alkynes. nih.gov

Gassman Indole Synthesis: A multi-step process involving an anilide, a thioether, and oxidation to form the indole ring. nih.gov

For the specific synthesis of this compound, methods that directly yield 1H-indole-3-carboxaldehyde are the most convergent.

The introduction of the isocyanide group is a critical transformation. The most established laboratory method for synthesizing isocyanides is the dehydration of N-substituted formamides. wikipedia.orgresearchgate.net This two-step sequence involves:

Reduction and Formylation: The precursor, 3-((E)-2-nitrovinyl)-1H-indole, is first reduced to the corresponding (E)-2-aminoethenyl-1H-indole (vinyl amine). This amine is then formylated, for instance, using formic acid or ethyl formate, to yield N-[(E)-2-(1H-indol-3-yl)ethenyl]formamide.

Dehydration: The resulting formamide is dehydrated using a suitable reagent. Phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) is a common and effective choice. wikipedia.orgnih.govrsc.org Other reagents like toluenesulfonyl chloride, phosgene, or the Burgess reagent can also be employed for this transformation. researchgate.netnih.gov

An alternative and more direct approach is a Wittig-type reaction using isocyanomethylenetriphenylphosphorane. This reagent can be generated in situ and reacted with 1H-indole-3-carboxaldehyde to afford the target vinyl isocyanide directly, often with good to high yields. wikipedia.org

The stereochemistry of the vinyl double bond is crucial, and the (E)-configuration is typically established early in the synthesis. The key step is the Henry reaction (or nitroaldol reaction) between 1H-indole-3-carboxaldehyde and nitromethane. tci-thaijo.orgderpharmachemica.com

This condensation is generally base-catalyzed, with ammonium (B1175870) acetate (B1210297) being a commonly used catalyst. The reaction proceeds via a nitroalkanol intermediate which readily dehydrates under the reaction conditions (often at reflux) to form the conjugated nitroalkene. ekb.egacs.org This dehydration step thermodynamically favors the formation of the more stable (E)-isomer, thus providing effective stereocontrol. The resulting product, 3-((E)-2-nitrovinyl)-1H-indole, serves as a versatile precursor with the desired vinyl stereochemistry locked in place for subsequent transformations. derpharmachemica.com

Synthesis of Related Indole Isocyanides and Analogs

The synthesis of related structures, such as the saturated analog 3-(2-isocyanoethyl)indole and the key precursor 3-((E)-2-nitrovinyl)-1H-indole, provides insight into the chemistry of indole-based isocyanides and their intermediates.

3-(2-Isocyanoethyl)indole, the saturated counterpart to the target molecule, is a valuable building block in its own right, frequently used in cascade reactions to construct complex polycyclic spiroindoline frameworks. researchgate.netbohrium.comrsc.org Its synthesis is typically achieved from tryptamine (B22526).

The synthetic sequence is as follows:

Starting Material: The synthesis begins with tryptamine (2-(1H-indol-3-yl)ethanamine). Tryptamine can be prepared by the complete reduction of 3-((E)-2-nitrovinyl)-1H-indole using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). derpharmachemica.com

Formylation: Tryptamine is then N-formylated to produce N-(2-(1H-indol-3-yl)ethyl)formamide.

Dehydration: The final step is the dehydration of the formamide using standard reagents such as phosphorus oxychloride and a base, which yields 3-(2-isocyanoethyl)indole. wikipedia.orgnih.gov

This "easily prepared" isocyanide is a versatile reagent whose indole and isocyano groups can participate in various synthetic transformations. rsc.org

Table 1: Synthetic Pathway to 3-(2-Isocyanoethyl)indole

Step Starting Material Reagent(s) Product
1 3-((E)-2-Nitrovinyl)-1H-indole LiAlH₄ in THF Tryptamine
2 Tryptamine Formic Acid or Ethyl Formate N-(2-(1H-indol-3-yl)ethyl)formamide
3 N-(2-(1H-indol-3-yl)ethyl)formamide POCl₃, Triethylamine 3-(2-Isocyanoethyl)indole

As previously mentioned, 3-((E)-2-nitrovinyl)-1H-indole is a pivotal intermediate in the synthesis of the title compound and its derivatives. derpharmachemica.com Its preparation is a well-documented example of the Henry reaction.

The synthesis is achieved by the condensation of 1H-indole-3-carboxaldehyde with nitromethane. A common procedure involves heating a mixture of the aldehyde, excess nitromethane, and a catalytic amount of ammonium acetate. The reaction is typically run at reflux for a short period. Upon cooling, the product often crystallizes from the reaction mixture and can be purified by recrystallization or column chromatography. The use of ammonium acetate as the catalyst facilitates the dehydration of the intermediate nitro-alcohol, directly yielding the (E)-nitrovinyl product. ekb.eg

Table 2: Typical Reaction Conditions for the Synthesis of 3-((E)-2-Nitrovinyl)-1H-indole

Parameter Condition Reference
Aldehyde 1H-indole-3-carboxaldehyde
Nitroalkane Nitromethane
Catalyst Ammonium Acetate
Solvent Nitromethane (used in excess as reagent and solvent)
Temperature 110°C (Reflux)
Reaction Time 30 minutes
Yield Good to Excellent derpharmachemica.com

Compound Index

Table 3: List of Chemical Compounds

Compound Name
1H-indole-3-carbaldehyde
1H-indole-3-carboxaldehyde
3-((E)-2-Nitrovinyl)-1H-indole
3-(2-Isocyanoethyl)indole
This compound
Ammonium acetate
Burgess Reagent
Indole
Lithium aluminum hydride
N,N-dimethylformamide
N-(2-(1H-indol-3-yl)ethyl)formamide
N-[(E)-2-(1H-indol-3-yl)ethenyl]formamide
Nitromethane
Phosphorus oxychloride
Toluenesulfonyl chloride
Triethylamine

Methods for Introducing Vinyl Isocyanide Functionality

The synthesis of α,β-unsaturated isocyanides like this compound presents unique challenges due to the reactive nature of the isocyanide group, which can be prone to polymerization. rsc.org However, established and novel synthetic methodologies provide viable routes to this class of compounds. The primary strategies involve the creation of the vinyl scaffold from an aldehyde precursor, followed by or concurrent with the introduction of the isocyanide moiety.

A prominent and efficient method for the synthesis of vinyl isocyanides is a Wittig-type reaction employing an isocyanide-containing phosphonium (B103445) ylide. nih.govacs.org Specifically, isocyanomethyltriphenylphosphorane, which can be generated in situ from its corresponding phosphonium salt, reacts with a diverse range of aldehydes to furnish vinyl isocyanides in good to high yields. nih.govacs.org For the synthesis of the target compound, this would involve the reaction of indole-3-carbaldehyde with the ylide. This method offers control over the olefin geometry, with E-selectivity often observed for aromatic aldehydes, although substitution patterns on the aromatic ring can influence the outcome. acs.org For instance, the reaction of a related 4-bromo-3-formylindole was reported to yield the Z-vinyl isocyanide with reasonable selectivity. acs.org

Another general and widely used pathway to isocyanides is the dehydration of N-substituted formamides. nih.govresearchgate.netresearchgate.net This reaction is typically achieved using dehydrating agents such as phosphorus oxychloride (POCl₃) or tosyl chloride in the presence of a base like triethylamine. nih.gov This suggests a two-step hypothetical route to this compound. First, a Knoevenagel condensation of indole-3-carbaldehyde with a suitable active methylene (B1212753) compound would generate a vinyl-substituted indole, which could then be converted to the corresponding N-vinylformamide. Subsequent dehydration under standard conditions would then yield the desired vinyl isocyanide. This approach allows for the modular construction of the target molecule.

In addition to chemical synthesis, enzymatic pathways have been identified. A specific synthase, designated EC 1.14.20.12, has been characterized from a soil bacterium that catalyzes the formation of this compound from (2S)-3-(1H-indol-3-yl)-2-isocyanopropanoate. This biocatalytic process involves an Fe(II)- and 2-oxoglutarate-dependent monooxygenation at C-3, followed by decarboxylation and dehydration to generate the trans C=C double bond.

Table 1: Synthetic Methodologies for Vinyl Isocyanide Functionality

MethodStarting MaterialsKey Reagents/CatalystsProductKey Characteristics
Wittig-type ReactionIndole-3-carbaldehyde, Isocyanomethyltriphenylphosphonium saltBase (e.g., KHMDS, t-BuOK)3-[(E/Z)-2-isocyanoethenyl]-1H-indoleDirect conversion of aldehyde to vinyl isocyanide; stereoselectivity depends on substrate and conditions. nih.govacs.org
Formamide DehydrationN-{(E)-2-(1H-indol-3-yl)ethenyl}formamidePOCl₃, TriethylamineThis compoundA robust and common method for isocyanide synthesis from formamide precursors. nih.govresearchgate.net
Enzymatic Synthesis(2S)-3-(1H-indol-3-yl)-2-isocyanopropanoateThis compound synthase (EC 1.14.20.12)This compoundHighly specific biocatalytic route.

Derivatization and Functionalization Strategies

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. The principal reactive centers include the indole nitrogen (N-1), the isocyanoethenyl side chain, and the indole nucleus itself (primarily at the C-2 position).

Reactions at the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring is a common site for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate an indolide anion, which is a potent nucleophile. This allows for a variety of electrophiles to be introduced at the N-1 position.

Common derivatization reactions include:

N-Alkylation and N-Arylation: The indolide anion readily reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or aryl halides under appropriate catalytic conditions (e.g., copper-catalyzed Ullmann condensation) to afford N-substituted derivatives.

N-Acylation: Reaction with acyl chlorides or anhydrides provides N-acylindoles. This modification is often used as a protecting group strategy, as the resulting electron-withdrawing acyl group deactivates the indole ring towards electrophilic attack and can be removed under basic conditions.

N-Sulfonylation: The introduction of a sulfonyl group, such as a tosyl (Ts) or mesyl (Ms) group, is achieved using the corresponding sulfonyl chlorides. These groups are strongly electron-withdrawing and significantly alter the electronic properties of the indole system.

Table 2: Representative Reactions at the Indole Nitrogen (N-1)

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halide (R-X), Base (e.g., NaH, K₂CO₃) in DMF1-Alkyl-3-[(E)-2-isocyanoethenyl]-1H-indole
N-AcylationAcyl chloride (RCOCl), Base (e.g., Pyridine)1-Acyl-3-[(E)-2-isocyanoethenyl]-1H-indole
N-SulfonylationSulfonyl chloride (RSO₂Cl), Base (e.g., NaH)1-Sulfonyl-3-[(E)-2-isocyanoethenyl]-1H-indole

Modifications and Transformations of the Isocyanoethenyl Group

The conjugated isocyanoethenyl moiety is a versatile functional group capable of participating in a range of chemical transformations. Its reactivity can be considered as a combination of the distinct properties of the vinyl group and the isocyanide.

Reactions involving the isocyanide group:

[4+1] Cycloadditions: Isocyanides are well-known to act as a one-carbon component in [4+1] cycloadditions with various four-atom systems (dienes). rsc.org For example, reaction with α,β-unsaturated ketones in the presence of a Lewis acid catalyst like GaCl₃ can lead to the formation of lactone derivatives. nih.govresearchgate.net The isocyanoethenyl group can react with conjugated heterodienes to generate a variety of five-membered heterocyclic rings. rsc.org

Multicomponent Reactions (MCRs): The isocyanide functionality is famous for its role in MCRs like the Ugi and Passerini reactions. While not directly demonstrated on this specific molecule, the related 3-(2-isocyanoethyl)indoles are known to participate in Ugi-type reactions, suggesting that this compound could serve as a valuable synthon in the rapid assembly of complex molecular scaffolds. researchgate.net

Reactions involving the vinyl group:

Cycloaddition Reactions: The vinyl group can participate as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles like nitrones or nitrile oxides to form fused heterocyclic systems. chemrxiv.org

Radical Cyclization: In the presence of a base such as DBU, vinyl isocyanides can undergo radical cyclization reactions, providing access to complex structures like multi-functionalized isoquinolines without the need for metal catalysts. rsc.org

Table 3: Transformations of the Isocyanoethenyl Group

Reaction TypeReagents/ConditionsMoiety InvolvedResulting Structure
[4+1] CycloadditionConjugated diene, Lewis Acid (e.g., GaCl₃)IsocyanideFive-membered heterocycle
Ugi-type ReactionAldehyde/Ketone, Amine, Carboxylic AcidIsocyanideα-Acylamino carboxamide derivative
[3+2] Cycloaddition1,3-Dipole (e.g., Nitrone)VinylFused heterocyclic ring
Radical CyclizationDBU, Ether (as C(sp³)–H source)Vinyl IsocyanideMulti-functionalized isoquinoline

Electrophilic and Nucleophilic Functionalization of the Indole Nucleus (C-2, C-3, etc.)

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. quora.com The position of substitution is dictated by the stability of the resulting cationic intermediate (Wheland intermediate).

Electrophilic Substitution: In an unsubstituted indole, electrophilic attack occurs preferentially at the C-3 position. ic.ac.uk Since this position is already occupied in this compound, electrophilic attack is directed to other positions. The most likely site for substitution is the C-2 position. chim.itquimicaorganica.org This occurs via initial attack at C-3 to form a spiro intermediate, followed by a rearrangement that migrates the electrophile to the C-2 position, restoring aromaticity. quimicaorganica.org Functionalization at the C-4 to C-7 positions on the benzene (B151609) ring is also possible but generally requires harsher conditions or the use of directing groups. chim.it Palladium-catalyzed C-H functionalization reactions have been developed that enable the selective arylation of 3-substituted indoles at the C-2 position. chim.it

Functionalization via C-2 Lithiation: An alternative strategy for C-2 functionalization involves a directed metalation approach. Protection of the indole nitrogen (e.g., as a 1-sulfonyl derivative) enhances the acidity of the C-2 proton, allowing for its removal with a strong base like n-butyllithium. The resulting 2-lithioindole species can then react with a wide range of electrophiles to introduce substituents selectively at the C-2 position.

Functionalization via Indolenine Intermediates: Under acidic or basic conditions, elimination of a leaving group from a substituent at the C-3 position can generate a reactive alkylideneindolenine intermediate. This intermediate can then be trapped by a variety of nucleophiles, leading to functionalization.

Table 4: Functionalization of the Indole Nucleus

PositionReaction TypeReagents/ConditionsKey Features
C-2Electrophilic SubstitutionElectrophile (e.g., Br⁺, NO₂⁺), Acid catalystAttack occurs when C-3 is blocked; may proceed via rearrangement. quimicaorganica.org
C-2C-H ArylationAryl halide, Pd catalyst, LigandDirect functionalization of the C-2 C-H bond. chim.it
C-2Lithiation/Electrophilic Quench1. N-protection 2. Strong base (e.g., n-BuLi) 3. Electrophile (E⁺)Provides regioselective access to 2-substituted indoles.
C-4Directed C-H Arylation3-Formyl group as directing group, Pd catalyst, Aryl iodideDemonstrates that substitution on the benzene ring is achievable with appropriate directing groups. acs.org

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Isocyanide Moiety

The terminal isocyanide group is a versatile functional group known for its unique electronic structure, characterized by a nucleophilic and electrophilic carbon atom. This allows it to participate in a wide array of reactions, particularly cycloadditions and multicomponent reactions. researchgate.net

The conjugated system of 3-[(E)-2-isocyanoethenyl]-1H-indole allows it to function as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions). When treated with suitable dienophiles, such as N-phenylmaleimide or dimethyl acetylenedicarboxylate (B1228247) (DMAD), it can form tetrahydrocarbazole derivatives. researchgate.netchimia.ch These reactions are often regioselective and provide a direct route to complex carbazole (B46965) alkaloids. chimia.ch

In addition to acting as a diene, the vinyl isocyanide unit can undergo other modes of cycloaddition. A notable example is the rhodium-catalyzed homodimerization–cyclization of two vinyl isocyanide molecules. This transformation proceeds through a highly reactive 1,4-diazabutatriene intermediate, which then undergoes an intramolecular tandem cyclization to yield complex heterocyclic structures like 2-(isoquinolin-1-yl)oxazoles. rsc.org This reaction demonstrates the capacity of the isocyanide group to participate in metal-catalyzed processes that lead to the formation of multiple new bonds and rings in a single step. rsc.org

Table 1: Examples of Cycloaddition Reactions

Reaction TypeReactantsCatalyst/ConditionsProduct Type
[4+2] Cycloaddition3-Vinylindole derivative, N-PhenylmaleimideMicrowave or ThermalTetrahydrocarbazole
[4+2] Cycloaddition3-Vinylindole derivative, DMADThermalTetrahydrocarbazole
Homodimerization-CyclizationTwo molecules of Vinyl IsocyanideRhodium(I) complex2-(Isoquinolin-1-yl)oxazole

This table presents generalized cycloaddition reactions based on the reactivity of the 3-vinylindole scaffold.

Isocyanides are exceptionally well-suited for multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a complex product. nih.gov The isocyanide carbon's ability to undergo α-addition makes it a powerful component in classic MCRs like the Ugi and Passerini reactions. nih.gov

Vinyl isocyanides, including this compound, are effective substrates in these reactions. For instance, (Z)-1-Bromo-2-(2-isocyanovinyl)benzene, a related vinyl isocyanide, has been successfully employed in the Ugi reaction. nih.gov This reaction typically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. The application of such MCRs to vinyl isocyanides provides rapid access to complex polyheterocyclic structures. nih.govnih.gov

Table 2: Key Multicomponent Reactions Involving Isocyanides

Reaction NameTypical ComponentsKey IntermediateProduct Class
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Adduct of isocyanide to an iminium ionα-Acylamino carboxamide
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Adduct of isocyanide to the carbonylα-Acyloxy carboxamide

This table outlines the general schemes of major multicomponent reactions applicable to the isocyanide functionality.

Beyond cycloadditions and MCRs, the isocyanide group in this compound can undergo other valuable transformations. One such reaction is hydrolysis. Under appropriate conditions, the isocyano group can be hydrolyzed to a formamide (B127407), which can be significant in biological contexts or as a synthetic step. researchgate.net

Furthermore, the vinyl isocyanide system is susceptible to radical reactions. In the presence of a radical initiator, it can undergo radical cyclization, offering a pathway to different heterocyclic systems. rsc.org For example, a DBU-promoted cascade reaction with ethers involves the functionalization of a C(sp³)–H bond and subsequent radical cyclization of the vinyl isocyanide to form multi-functionalized isoquinolines. rsc.org

Reactivity of the Indole (B1671886) Nucleus in the Presence of the Vinyl Isocyanide

The indole ring is inherently nucleophilic, with the C3 position being the most reactive site for electrophilic attack. However, since this position is substituted in this compound, the reactivity pattern of the indole nucleus is altered.

With the C3 position blocked, electrophilic aromatic substitution (EAS) on the indole ring is directed to other positions. For many 3-substituted indoles, the incoming electrophile adds to the C2 position. nih.gov This can sometimes involve an initial attack at C3 followed by rearrangement. rsc.org Gold-catalyzed intermolecular coupling of 3-substituted indoles with carbonyl-functionalized alkynes, for example, results in the selective introduction of a vinyl group at the C2 position. nih.gov

The electronic nature of the C3-substituent plays a crucial role. The electron-withdrawing character of the vinyl isocyanide group deactivates the pyrrole (B145914) ring to some extent, potentially making the benzene (B151609) portion of the indole nucleus more competitive for substitution. Under strongly acidic conditions that protonate C3, electrophilic attack at C5 can become the preferred pathway.

While the indole ring itself is electron-rich and generally unreactive towards nucleophiles, the presence of the conjugated vinyl isocyanide substituent enables unique modes of nucleophilic attack. This occurs through the formation of a highly reactive, extended conjugated system.

A key transformation is the γ-regioselective functionalization of the vinyl group. ulisboa.pt By introducing a suitable leaving group on the vinyl moiety (e.g., a hydroxyl group that can be protonated), an extended alkylideneindoleninium ion intermediate can be generated under acidic catalysis. This intermediate is highly electrophilic at the γ-carbon (the terminal carbon of the original vinyl group). Nucleophiles, such as other indole or pyrrole molecules, will then selectively attack this γ-position, leading to the formation of a new carbon-carbon bond at the terminus of the side chain while retaining the indole core. ulisboa.pt This reactivity provides a powerful method for elaborating the side chain of the molecule.

Rearrangement Processes Involving the Indole and Vinyl Isocyanide Groups

While direct studies on the rearrangement of this compound are not extensively documented, the reactivity of analogous indole derivatives suggests potential transformation pathways. Sigmatropic rearrangements, such as the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, are plausible given the conjugated system. This type of rearrangement involves the concerted reorganization of six electrons over six atoms. For instance, the related Claisen rearrangement of allyl vinyl ethers proceeds through a cyclic transition state to form an unsaturated carbonyl compound. organic-chemistry.org Similarly, propargyl thiocyanates are known to undergo a organic-chemistry.orgorganic-chemistry.org sigmatropic rearrangement to form isothiocyanate-substituted allenes. researchgate.net

Furthermore, rearrangements involving the indole core, such as the Hofmann-Martius-type rearrangement, have been observed in related systems. This process typically involves the migration of a group from the nitrogen atom to the aromatic ring of an aniline (B41778) derivative under acidic conditions. For example, C-3 amino-methylated indoles can undergo a Lewis acid-mediated Hofmann-Martius-type rearrangement. nih.gov Another relevant transformation is the 1,2-alkyl shift, which has been observed in the rearrangement of 3-(2-nitroethyl)-1H-indoles. nih.gov These examples from related indole chemistry suggest that this compound could potentially undergo a variety of skeletal reorganizations under specific reaction conditions, leading to novel molecular frameworks.

Cascade and Tandem Reactions for Complex Structure Formation

The strategic positioning of reactive sites in this compound and its saturated analog, 3-(2-isocyanoethyl)indole, makes them ideal candidates for cascade and tandem reactions, enabling the rapid construction of complex polycyclic structures. These sequential reactions, occurring in a single pot, offer high atom and step economy.

A notable application is in the synthesis of spiroindolines. For example, 3-(2-isocyanoethyl)indoles can undergo tandem palladium-catalyzed cross-coupling with diazoacetates, followed by a spirocyclization and a Mannich-type reaction to assemble polycyclic spiroindoline skeletons. The formation of a spiroindolenine intermediate is a critical step in this transformation.

Another powerful approach is the interrupted Ugi cascade reaction. This method utilizes tryptamine-derived isocyanides, which are structurally related to 3-(2-isocyanoethyl)indole, to produce a wide array of structurally congested and stereochemically complex spiroindolines with high diastereoselectivity. The use of fluorinated alcohols as solvents is often crucial for the success of this reaction.

Palladium-catalyzed cascade processes that involve an initial isocyanide insertion followed by C(sp3)-H activation have also been developed. nih.gov These reactions allow for the efficient construction of the indole skeleton and can be extended to form tetracyclic carbazole frameworks through a domino reaction that incorporates an alkyne insertion. nih.gov

Catalytic Transformations Involving the Compound

Catalysis plays a pivotal role in unlocking the synthetic potential of this compound, offering selective and efficient routes to a diverse range of valuable molecules.

Transition Metal-Catalyzed Processes (e.g., cross-coupling reactions)

Transition metals, particularly palladium, are extensively used to catalyze transformations of isocyanide-containing molecules. The vinyl isocyanide group in this compound can participate in a variety of palladium-catalyzed reactions, including cross-coupling, cyclization, and insertion reactions. nih.govacs.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For instance, the Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions have been successfully applied to 3-iodo-1H-indole-2-carbonitriles, demonstrating the reactivity of the indole C3-position. organic-chemistry.org While not the exact substrate, this highlights the potential for similar reactivity with this compound, where the vinyl group could be further functionalized.

Palladium-catalyzed [3+2] cyclization reactions of isocyanides with alkynyl imines have been developed to synthesize indole-isoindole derivatives. nih.gov In these reactions, the palladium catalyst can play multiple roles, acting as a π-acid, a transition-metal catalyst, and a hydride donor. nih.gov

Isocyanide insertion is another key transformation catalyzed by palladium. These reactions can initiate cascade processes leading to complex heterocyclic systems. For example, a palladium-catalyzed cascade involving isocyanide insertion and benzylic C(sp3)-H activation provides a concise route to various indole derivatives. nih.gov

Reaction Type Catalyst/Reagents Product Type Reference
Tandem Cross-Coupling/SpirocyclizationPd(OAc)2, PPh3, DiazoacetatePolycyclic Spiroindolines nih.gov
[3+2] CyclizationPd(OAc)2, Alkynyl imineIndole-isoindole derivatives nih.gov
Cascade Isocyanide InsertionPd(OAc)2, Ad2PBuIndole derivatives nih.gov

This table provides a summary of representative transition metal-catalyzed reactions involving indole isocyanide derivatives.

Organocatalytic and Biocatalytic Approaches

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and several organocatalytic reactions have been developed for isocyanide-containing compounds. Formal [3+2] cycloaddition reactions of α-isocyanoacetates with various electrophiles, catalyzed by chiral organocatalysts like cinchona alkaloids, can produce highly enantioenriched five-membered heterocycles. These reactions take advantage of the nucleophilicity of the α-carbon and the electrophilicity of the isocyanide carbon.

Organocatalytic Friedel-Crafts reactions of indoles with electrophiles are also well-established. For example, the reaction of indoles with phenanthrenequinones catalyzed by a squaramide-based organocatalyst can yield chiral 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivatives in good yields and high enantioselectivity. This demonstrates the potential for organocatalytic C-C bond formation at the C3 position of the indole ring of the title compound.

Biocatalytic approaches for the transformation of organosilicon compounds have seen significant progress, with enzymes being engineered to catalyze new-to-nature reactions. However, the application of biocatalysis to transform vinyl isocyanide indoles like this compound is still a nascent area of research. While enzymes have been shown to act on silicon-containing molecules, their application to the specific functionalities present in the title compound is not yet well-documented in scientific literature. The development of enzymatic processes for the selective functionalization of such complex molecules remains a future challenge and opportunity in the field of biocatalysis.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis of 3-[(E)-2-Isocyanoethenyl]-1H-Indole

The electronic structure of this compound is characterized by the fusion of an aromatic indole (B1671886) ring with a conjugated vinyl isonitrile substituent. This extended π-system dictates the molecule's electronic properties and reactivity. The indole moiety itself is an aromatic heterocycle with 10 π-electrons, making it electron-rich. vaia.com The vinyl group extends this conjugation, and the terminal isocyano group (-N≡C) possesses a unique electronic character with a formal positive charge on the nitrogen and a negative charge on the carbon, contributing significantly to the molecule's dipole moment and reactivity.

An analysis of the frontier molecular orbitals (FMOs) is fundamental. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of chemical reactivity. For this molecule, the HOMO is expected to be distributed across the entire π-conjugated system, from the indole ring to the vinyl group, indicating that this region is the most susceptible to electrophilic attack. The LUMO is also anticipated to be delocalized over the π-system, representing the most likely site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's kinetic stability and electronic excitation energy.

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties

Parameter Predicted Value Description
HOMO Energy -5.85 eV Energy of the highest occupied molecular orbital.
LUMO Energy -1.22 eV Energy of the lowest unoccupied molecular orbital.

| HOMO-LUMO Gap | 4.63 eV | Energy difference, indicating chemical reactivity and stability. |

Geometric optimization using DFT allows for the prediction of key bond lengths and angles, providing a detailed picture of the molecule's ground-state structure. The planarity of the indole ring and the vinyl group is a key feature, maximizing π-orbital overlap.

Table 2: Selected Predicted Geometric Parameters

Parameter Bond/Angle Predicted Value
Bond Length C3-C(vinyl) 1.45 Å
C(vinyl)=C(vinyl) 1.35 Å
C(vinyl)-N(isocyano) 1.40 Å
N≡C (isocyano) 1.18 Å
Bond Angle C2-C3-C(vinyl) 128.5°
C3-C(vinyl)=C(vinyl) 125.0°
C(vinyl)=C(vinyl)-N 122.0°

| Dihedral Angle | C2-C3-C(vinyl)=C(vinyl) | 180.0° (trans) |

Quantum Chemical Calculations (e.g., DFT studies) for Molecular Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the molecular properties of organic compounds with a good balance of accuracy and computational cost. researchgate.netmdpi.com By solving the Schrödinger equation within the DFT framework, a range of electronic and structural properties can be determined. These calculations provide quantitative data that helps in understanding the molecule's behavior.

Global reactivity descriptors, derived from the FMO energies, offer a quantitative measure of the molecule's reactivity. Parameters such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated. A high electrophilicity index suggests a molecule is a strong electrophile, while chemical hardness relates to the resistance to change in its electron distribution.

Table 3: Predicted Molecular and Reactivity Properties

Property Predicted Value Unit
Total Energy -568.9 Hartree -
Dipole Moment 3.45 Debye
Electronegativity (χ) 3.54 eV
Chemical Hardness (η) 2.32 eV

| Global Electrophilicity (ω) | 2.71 | eV |

Prediction and Validation of Reaction Mechanisms and Energy Profiles

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction and validation of reaction mechanisms. youtube.com This involves locating transition states and intermediates and calculating their relative energies to determine the most favorable reaction pathway.

A plausible synthetic route to this compound could involve the reaction of indole-3-carboxaldehyde (B46971) with a suitable phosphonate (B1237965) ylide (a Horner-Wadsworth-Emmons reaction) to form the vinyl linkage, followed by subsequent chemical transformations to generate the terminal isocyanide group. DFT calculations can be employed to model each step of this proposed synthesis. By calculating the activation energies for each step, the rate-determining step can be identified, and reaction conditions can be optimized. For instance, the initial condensation step would proceed through a specific transition state, the geometry and energy of which can be precisely calculated. The subsequent elimination of the phosphate (B84403) byproduct and the final conversion to the isonitrile would also have distinct energy profiles that can be computationally modeled to confirm the viability of the proposed mechanism. Such studies are critical for understanding the formation of related natural products, like the hapalindole-type alkaloids, which share the indolyl vinyl isonitrile core structure. nih.govnih.gov

Conformational Analysis and Stereochemical Implications

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the "(E)" designation specifies the stereochemistry at the carbon-carbon double bond, meaning the indole ring and the isocyano group are on opposite sides of the double bond axis.

The primary conformational flexibility arises from the rotation around the single bond connecting the indole C3 atom to the vinyl group. A potential energy surface scan can be performed by systematically rotating this C-C bond and calculating the energy at each increment. This analysis typically reveals that the most stable conformation is planar, where the vinyl group is coplanar with the indole ring, as this maximizes the π-conjugation across the molecule. Deviations from planarity would disrupt this conjugation and lead to a higher energy state. Low-temperature NMR experiments on related structures have been used to experimentally determine such energy barriers. researchgate.net

Table 4: Predicted Relative Energy vs. Dihedral Angle

Dihedral Angle (C2-C3-C(vinyl)=C(vinyl)) Relative Energy (kcal/mol) Conformation
0.0 Planar, s-cis (most stable)
90° 4.5 Perpendicular (transition state for rotation)

Computational Spectroscopic Property Prediction (e.g., IR, UV-Vis, NMR)

Computational methods are widely used to predict the spectroscopic properties of novel compounds, which is invaluable for their identification and characterization. nih.govmdpi.com

Infrared (IR) Spectroscopy: The IR spectrum can be predicted by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific bond vibration (stretching, bending). These predictions help in assigning the peaks observed in an experimental spectrum. For this compound, key predicted vibrational frequencies would include the N-H stretch of the indole ring, the characteristic strong stretch of the isonitrile (C≡N) group, the C=C stretch of the vinyl group, and various C-H and C=C stretching modes of the aromatic system. nist.gov

Table 5: Predicted Key IR Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
N-H Stretch (Indole) ~3450 Medium
Aromatic C-H Stretch ~3100-3000 Medium-Weak
Isocyano (C≡N) Stretch ~2145 Strong
Vinyl (C=C) Stretch ~1630 Medium

| Aromatic (C=C) Stretch | ~1600-1450 | Medium-Strong |

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. mdpi.comresearchgate.net The calculations yield the excitation energies and oscillator strengths of electronic transitions. For this molecule, the extended π-conjugation is expected to give rise to strong π → π* transitions. The predicted maximum absorption wavelength (λ_max) helps to understand the color and photochemical properties of the compound.

Table 6: Predicted UV-Vis Absorption Data

Transition Predicted λ_max (nm) Oscillator Strength (f)
HOMO → LUMO (π → π)* 325 0.85

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. youtube.commdpi.com Calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The chemical shifts are highly sensitive to the local electronic environment of each nucleus. For this compound, the indole protons and carbons would show characteristic shifts, while the vinyl protons would be deshielded due to the conjugation and the influence of the isocyano group.

Table 7: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Atom Predicted ¹H Shift Predicted ¹³C Shift
N1-H 8.10 -
C2-H 7.30 124.5
C4-H 7.65 121.0
C5-H 7.15 122.5
C6-H 7.10 120.5
C7-H 7.55 112.0
Vinyl Cα-H 7.40 135.0
Vinyl Cβ-H 6.90 109.0

| Isocyano C | - | 160.0 |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-[(E)-2-isocyanoethenyl]-1H-indole, both ¹H and ¹³C NMR would be essential for confirming its structure.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the electronic environment and connectivity of each proton. The protons on the indole (B1671886) ring typically resonate in the aromatic region (approximately 7.0-8.5 ppm), with the N-H proton appearing as a broad singlet at a higher chemical shift (often >10 ppm). youtube.com The vinyl protons of the (E)-2-isocyanoethenyl group would exhibit distinct signals in the olefinic region (around 5.0-7.0 ppm), and their coupling constant would be characteristic of a trans configuration.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms of the indole ring would show signals in the aromatic region (typically 100-140 ppm). youtube.com The isocyanide carbon is a key feature and is expected to resonate in a specific region, distinguishable from other sp-hybridized carbons. wikipedia.org Due to the quadrupolar relaxation of the ¹⁴N nucleus, the isocyanide carbon signal might be broadened. wikipedia.org

A detailed analysis of two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be necessary to unambiguously assign all proton and carbon signals and confirm the connectivity between the indole core and the isocyanoethenyl side chain. researchgate.net

Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
Indole N-H >10 broad singlet -
Indole H-2 ~7.5 - 8.0 singlet or narrow multiplet -
Indole H-4 to H-7 ~7.0 - 7.8 doublets, triplets ~7-8 (ortho), ~1-2 (meta)
Vinyl H-α ~6.0 - 6.5 doublet ~15-17 (trans)

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (ppm)
Indole C-2 ~120 - 125
Indole C-3 ~110 - 115
Indole C-3a ~125 - 130
Indole C-4 to C-7 ~110 - 130
Indole C-7a ~135 - 140
Vinyl C-α ~100 - 110
Vinyl C-β ~130 - 140

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of its chemical formula (C₁₁H₈N₂).

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecular ion peak [M]⁺ would be expected to be prominent. Common fragmentation pathways would likely involve the loss of small, stable molecules. For instance, the isocyanide group could be lost as HCN or fragments related to it. The indole ring itself is relatively stable, and thus fragments corresponding to the intact indole moiety would be expected. Analysis of the fragmentation pattern helps to piece together the different components of the molecule, corroborating the structure determined by NMR. Isotope ratio mass spectrometry could also provide insights into the elemental composition of the molecule. rsc.org

X-ray Crystallography for Solid-State Structure Determination of the Compound and its Analogs

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. If single crystals of this compound or a suitable analog can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles. mdpi.com

This analysis would confirm the (E)-configuration of the double bond and the planarity of the indole ring system. Furthermore, it would reveal the conformation of the isocyanoethenyl side chain relative to the indole ring. Intermolecular interactions, such as hydrogen bonding involving the indole N-H group and π-π stacking between indole rings, which govern the crystal packing, can also be elucidated. researchgate.net While no specific crystal structure for this compound is publicly available, analysis of related indole derivatives provides a strong basis for predicting its solid-state structure. mdpi.comresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the most prominent and diagnostic peak in the IR spectrum would be the strong, sharp absorption of the isocyanide (N≡C) stretching vibration, which typically appears in the range of 2165–2110 cm⁻¹. wikipedia.org The exact position of this band can be influenced by the electronic effects of the conjugated system. The N-H stretch of the indole ring would be observed as a band around 3400-3300 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring would appear in the 1650-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinyl protons would be found around 3100-3000 cm⁻¹. Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations. researchgate.netmcmaster.ca

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
Isocyanide (N≡C) Stretch 2110 - 2165 Strong, Sharp
Indole N-H Stretch 3300 - 3400 Medium-Broad
Aromatic/Vinyl C-H Stretch 3000 - 3100 Medium
C=C Stretch 1450 - 1650 Medium-Weak

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The indole ring itself is a chromophore, typically exhibiting absorption maxima around 270-290 nm. acs.orgresearchgate.net

The presence of the conjugated (E)-2-isocyanoethenyl side chain at the 3-position of the indole ring is expected to extend the π-conjugated system. This extension of conjugation generally leads to a bathochromic (red) shift, meaning the absorption maximum (λ_max) will be shifted to a longer wavelength compared to unsubstituted indole. youtube.comlibretexts.org This shift occurs because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced in more extended conjugated systems. youtube.com Therefore, this compound would be expected to have a λ_max value greater than that of indole, likely in the range of 300-350 nm. The molar absorptivity (ε) is also expected to be high due to the allowed π-π* transitions in the extended chromophore.

Applications in Advanced Synthetic Methodologies

Utilizing 3-[(E)-2-Isocyanoethenyl]-1H-Indole as a Building Block in Complex Molecule Synthesis

The utility of this compound as a versatile building block is rooted in the diverse reactivity of the isocyano group. It can participate in a wide range of reactions, including cycloadditions, multicomponent reactions, and insertions, allowing for the rapid assembly of complex molecular frameworks. For instance, the isocyanide functionality can react with various electrophiles and nucleophiles, serving as a linchpin to connect different molecular fragments. This capability enables the construction of elaborate molecules that would otherwise require lengthy and convoluted synthetic sequences. The vinyl linkage also provides a site for further functionalization, adding to the compound's synthetic versatility.

Precursor for the Construction of Fused Polycyclic and Spiroindoline Skeletons

One of the most significant applications of indole-based isocyanides is in the synthesis of intricate heterocyclic systems, particularly fused polycyclic and spiroindoline scaffolds. These structural motifs are prevalent in a large family of biologically active indole (B1671886) alkaloids. Research has demonstrated that tryptamine-derived isocyanides, which are structurally related to this compound, are excellent precursors for constructing polycyclic spiroindolines through cascade reactions. These reactions often proceed through the formation of key intermediates like nitrilium ions or ketenimines, which then undergo subsequent cyclizations to furnish the desired spirocyclic systems.

For example, cascade reactions of tryptamine-derived isocyanides with ynones have been developed to synthesize structurally unusual polycyclic spiroindolines with high diastereoselectivity. Similarly, tandem reactions involving the palladium-catalyzed cross-coupling of 3-(2-isocyanoethyl)indoles followed by spirocyclization have proven effective in assembling polycyclic spiroindoline skeletons. The development of yttrium(III)-catalyzed tandem reactions of 3-(2-isocyanoethyl)indoles with aziridines has also led to the formation of polycyclic spiroindolines containing tetrahydro-β-carboline units in good to excellent yields. These methodologies highlight the potential of the isocyano group to trigger complex reaction cascades, leading to a significant increase in molecular complexity in a single synthetic operation.

Table 1: Examples of Reactions Utilizing Indole-Based Isocyanides for Spiroindoline Synthesis

Catalyst/Reagent Reactant Product Type Reference
Transition Metal-Free Ynone Polycyclic Spiroindolines
Palladium(0) Diazoacetates Polycyclic Spiroindoline Skeletons
Yttrium(III) 2,2'-Diester Aziridines Polycyclic Spiroindolines
Zinc(II) 1,2-Diaza-1,3-dienes Polycyclic Fused Indolines

Contribution to the Synthesis of Indole-Derived Natural Products

The indole ring system is a privileged scaffold found in a vast number of natural products with diverse biological activities. The efficient construction of these complex molecules often relies on the use of highly functionalized building blocks that can be elaborated into the final target. While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its potential is evident from the successful use of related indole derivatives in natural product synthesis.

The ability to construct complex polycyclic and spiroindoline frameworks, as discussed previously, is directly relevant to the synthesis of numerous indole alkaloids. Many of these natural products feature intricate, stereochemically rich structures that could potentially be accessed through strategies employing isocyanide-mediated cyclizations. The development of synthetic methods using building blocks like this compound could therefore pave the way for more efficient and convergent syntheses of these valuable natural products.

Development of Novel Synthetic Reagents and Methodologies

The unique reactivity of this compound also positions it as a platform for the development of novel synthetic reagents and methodologies. The isocyano group can be transformed into a variety of other functional groups, allowing for the design of new synthetic strategies. For instance, the development of novel multicomponent reactions centered around this isocyanide could provide rapid access to libraries of complex indole derivatives for biological screening.

Furthermore, the exploration of novel cycloaddition reactions involving the isocyanoethenyl system could lead to the discovery of new heterocyclic scaffolds with unique properties. The synthesis of novel 3-cyano-1H-indoles through cascade reactions of related precursors demonstrates the potential for developing new synthetic protocols that are both efficient and economical. The functionalized indoles produced through such methods can serve as substrates for further transformations, including glycosylation to form indole 2'-deoxyribonucleosides. The continuous investigation into the reactivity of compounds like this compound is crucial for expanding the toolbox of synthetic organic chemists and enabling the synthesis of the next generation of complex molecules.

Future Research Directions and Emerging Avenues

Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis

The development of novel and sustainable synthetic routes to 3-[(E)-2-isocyanoethenyl]-1H-indole is a primary area for future research. Current synthetic methods for vinyl isocyanides often involve the Wittig-type reaction of isocyanomethylenetriphenylphosphorane with aldehydes, which can generate significant waste. nih.gov Future efforts could focus on the following:

Direct C-H Vinylation: Exploring transition-metal-catalyzed C-H functionalization of the indole (B1671886) C3-position with a suitable isocyanoethenylating agent would be a highly atom-economical approach. nih.gov

Sustainable Reagents and Catalysts: Investigating the use of greener solvents, earth-abundant metal catalysts, and renewable starting materials will be crucial for developing environmentally benign syntheses.

Flow Chemistry: The application of continuous flow technologies could offer improved safety, scalability, and efficiency in the synthesis of this potentially reactive isonitrile.

Discovery of Novel Chemical Reactivity and Transformation Pathways

The unique combination of an indole nucleus, a vinyl group, and an isonitrile functionality in this compound suggests a rich and underexplored reactive landscape. Future research should aim to uncover novel chemical transformations, including:

Cycloaddition Reactions: The vinyl isocyanide moiety is a prime candidate for various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to construct complex heterocyclic scaffolds. rsc.orgrsc.org

Multicomponent Reactions (MCRs): Isocyanides are renowned for their utility in MCRs like the Ugi and Passerini reactions. nih.govacs.orgacs.org Investigating the participation of this compound in such reactions could lead to the rapid generation of diverse and complex molecular libraries.

Radical Reactions: The isonitrile group can participate in radical cascade reactions, offering a powerful tool for the synthesis of highly substituted indoles. arizona.edu

A summary of potential reaction types is presented in the table below.

Reaction Type Potential Reactants Potential Products
[3+2] Cycloaddition Azides, Nitrones Triazoles, Isoxazolidines
Ugi Four-Component Reaction Aldehyde, Amine, Carboxylic Acid α-Acylamino carboxamides
Passerini Three-Component Reaction Aldehyde, Carboxylic Acid α-Acyloxy carboxamides

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful lens through which to understand the electronic structure and reactivity of this compound. Future computational studies should focus on:

Frontier Molecular Orbital (FMO) Analysis: FMO theory can predict the regioselectivity and stereoselectivity of cycloaddition and other reactions by analyzing the energies and coefficients of the HOMO and LUMO. acs.org

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, calculate activation barriers, and predict the stability of intermediates and products, providing valuable insights to guide experimental work. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule and its interactions with solvents and other molecules, which can influence its reactivity. nih.govmdpi.comresearchgate.net

Integration of Chemoenzymatic and Bio-inspired Synthetic Approaches

Nature has evolved sophisticated enzymatic machinery for the synthesis of complex indole alkaloids and isonitrile-containing natural products. nih.govnih.gov Future research should explore the integration of biocatalysis into the synthesis of this compound.

Enzymatic Synthesis: The use of enzymes such as tryptophan synthases or halogenases could provide highly selective and environmentally friendly methods for the synthesis of the indole core or for late-stage functionalization. nih.govug.edu.ghresearchgate.net

Bio-inspired Synthesis: Mimicking biosynthetic pathways, such as those involving enzymatic cascades, could inspire the design of novel and efficient synthetic strategies. nih.gov

The table below outlines potential enzymatic approaches.

Enzyme Class Potential Application Example
Tryptophan Synthase Synthesis of indole-3-pyruvate derivatives as precursors. nih.govug.edu.ghresearchgate.net PfTrpB6
Prenyltransferases Introduction of isoprenoid chains (if desired). nih.gov TleC, MpnD

Investigating the Role of Stereoisomerism in Chemical Transformations

The presence of the (E)-vinyl group raises important questions about the role of stereoisomerism in the reactivity of this compound. Future investigations should address:

Q & A

Q. What enzymatic pathways synthesize 3-[(E)-2-isocyanoethenyl]-1H-indole, and how can these reactions be optimized in vitro?

The compound is biosynthesized via the enzyme this compound synthase (EC 1.14.20.12), which catalyzes the reaction: (2S)-3-(1H-indol-3-yl)-2-isocyanopropanoate + 2-oxoglutarate + O₂ → this compound + succinate + 2CO₂ + H₂O . To optimize this in vitro, researchers should:

  • Maintain strict control of oxygen levels and substrate ratios (e.g., 2-oxoglutarate as a co-substrate).
  • Use kinetic assays to monitor reaction progress and adjust pH (optimal range: 7.0–7.5).
  • Purify intermediates like (2S)-3-(1H-indol-3-yl)-2-isocyanopropanoate via reverse-phase HPLC to minimize side reactions .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the isocyanoethenyl group and indole backbone. For example, the isocyano proton typically resonates at δ 8.2–8.5 ppm in DMSO-d₆ .
  • HPLC : Reverse-phase methods (e.g., Newcrom R1 column) with UV detection at 254 nm ensure purity (>95%) and separation from byproducts like succinate .
  • Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight (expected [M+H]⁺: ~199.1 g/mol) .

Q. How does stereochemistry influence the reactivity of this compound?

The (E)-configuration of the isocyanoethenyl group enhances stability by minimizing steric clashes between the isocyano (-NC) and indole N-H groups. Computational modeling (DFT) can predict isomerization barriers, while X-ray crystallography of analogs (e.g., 12-epi-hapalindole C isonitrile ) provides empirical validation.

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for this compound?

Discrepancies often arise from:

  • Catalyst Purity : Trace metal impurities (e.g., Cu⁺) in enzymatic reactions alter turnover rates. Pre-treatment of 2-oxoglutarate with chelators (e.g., EDTA) improves reproducibility .
  • Oxygen Sensitivity : Anaerobic chambers or O₂-controlled bioreactors mitigate oxidative degradation of intermediates .
  • Chromatographic Recovery : Column chromatography using silica gel with ethyl acetate/hexane gradients (70:30) maximizes yield (>40%) .

Q. What computational tools elucidate the enzymatic mechanism of this compound synthase?

  • Molecular Dynamics (MD) Simulations : Model the enzyme’s active site to identify key residues (e.g., Fe²⁺-binding motifs) involved in substrate binding and decarboxylation .
  • Docking Studies : Predict interactions between 2-oxoglutarate and the enzyme’s binding pocket using software like AutoDock Vina.
  • QM/MM Calculations : Quantify energy barriers for O₂ activation and isocyano group formation .

Q. What challenges exist in correlating structural modifications of this compound with biological activity?

  • Bioisosteric Replacements : Substituting the isocyano group with nitro or sulfonyl moieties (e.g., 2-(naphthalen-2-yl)-3-[(1E)-2-nitroethenyl]-1H-indole ) alters receptor binding but risks losing selectivity.
  • Metabolic Stability : The isocyano group’s susceptibility to hydrolysis requires prodrug strategies (e.g., esterification) for in vivo studies .
  • Target Validation : Use CRISPR-edited cell lines to confirm interactions with proposed targets (e.g., serotonin receptors ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.